molecular formula C9H10F2N2 B13052932 (S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl

(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl

Cat. No.: B13052932
M. Wt: 184.19 g/mol
InChI Key: XTLYYKRITNPJGU-QMMMGPOBSA-N
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Description

(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of (S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl involves several steps. One common method starts with the preparation of 3,5-difluoropyridine, which is then subjected to a series of reactions to introduce the pyrrolidine moiety. The reaction conditions typically involve the use of reagents such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester and 6-methylnicotinate . The final product is obtained after purification and crystallization steps. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to enzymes and receptors with high affinity, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl can be compared with other pyrrolidine derivatives, such as:

Properties

Molecular Formula

C9H10F2N2

Molecular Weight

184.19 g/mol

IUPAC Name

3,5-difluoro-4-[(2S)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C9H10F2N2/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8/h4-5,8,13H,1-3H2/t8-/m0/s1

InChI Key

XTLYYKRITNPJGU-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=NC=C2F)F

Canonical SMILES

C1CC(NC1)C2=C(C=NC=C2F)F

Origin of Product

United States

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